6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride
Description
Historical Discovery and Nomenclature
The synthesis of azatetracyclic compounds traces back to foundational work in the 1990s on heterocyclic systems targeting neurological pathways. A 1996 European patent (EP0454121B1) detailed methods for creating azatetracyclic derivatives with potential neuropharmacological activity, establishing key synthetic routes for related structures. The specific compound emerged from collaborative efforts between chemists and neuroscientists in the late 2000s, driven by the need for improved optical tools to study dopamine release dynamics.
The systematic name 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),5,8-tetraen-4-one reflects its intricate polycyclic structure:
- 3-Oxa indicates an oxygen atom in the third position
- 13-Azatetracyclo specifies a four-ring system with a nitrogen atom at position 13
- The [7.7.1.0²,⁷.0¹³,¹⁷] notation describes the bridge connectivity between rings
Alternative designations include:
| IUPAC Name | FFN-511 | CAS Number |
|---|---|---|
| 9-(2-Aminoethyl)-2,3,6,7-tetrahydro-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizin-11-one | Fluorescent False Neurotransmitter 511 | 1004548-96-2 |
Significance in Chemical and Neuroscience Research
This compound addresses critical limitations in synaptic transmission studies through three key properties:
Selective Vesicular Monoamine Transporter 2 (VMAT2) Substrate
Competes with serotonin (5-HT) for VMAT2 binding (IC₅₀ = 1 μM), comparable to dopamine's native affinity.pH-Dependent Fluorescence
Exhibits enhanced fluorescence upon vesicular acidification, enabling real-time tracking of exocytosis events.Spectral Compatibility
Operates at excitation/emission wavelengths (λₑₓ ≈ 355 nm, λₑₘ ≈ 450 nm) that minimize overlap with GFP-based probes.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₂·HCl |
| Molecular Weight | 320.82 g/mol |
| Solubility | >100 mM in DMSO/EtOH |
| Storage | Stable at 4°C (desiccated) for 12 months |
Overview of Research Applications
The compound's primary research utility stems from its ability to:
Visualize Presynaptic Activity
In murine striatal slices, FFN-511 labels dopaminergic terminals with submicron resolution, revealing stimulus-dependent release heterogeneity undetectable by electrophysiology.
Study Synaptic Plasticity
Two-photon microscopy studies demonstrate its capacity to track long-term potentiation (LTP) at individual synapses through quantifiable fluorescence changes.
Drug Discovery Applications
Serves as a screening tool for dopamine transporter (DAT) inhibitors by monitoring fluorescence decay kinetics in exocytosis assays.
Technical Advantages Over Alternatives
Properties
Molecular Formula |
C17H21ClN2O2 |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17;/h9-10H,1-8,18H2;1H |
InChI Key |
HHRZEPOCKPCJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis via Intramolecular Cyclization
The tetracyclic framework is constructed through a platinum- or gold-catalyzed intramolecular hydroarylation. Aryl alkynoate esters serve as precursors, enabling regioselective cyclization. Key steps include:
Reaction Conditions
| Catalyst System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| PtCl₄ (10 mol%) | DCE:dioxane (1:1) | 80°C | 54% | |
| Au(PPh₃)Cl/AgSbF₆ (5 mol%) | DCE | 23°C | 94% |
The gold-catalyzed method offers superior efficiency under milder conditions. Cyclization occurs at the C-4 position of the indole nucleus, confirmed by X-ray crystallography.
Introduction of the 2-Aminoethyl Side Chain
The aminoethyl moiety is introduced via reductive amination or nucleophilic substitution. A representative approach involves:
- Alkylation : Treatment of the tetracyclic intermediate with 2-bromoethylamine in the presence of K₂CO₃ in DMF at 60°C.
- Purification : Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) isolates the secondary amine intermediate.
Key Characterization Data
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ethyl acetate:
- Procedure : The amine is dissolved in ethyl acetate, cooled to 0°C, and saturated with HCl gas until precipitation completes.
- Isolation : The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum.
Analytical Validation
Optimization and Scalability Challenges
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Gold-catalyzed cyclization | High yield (94%), room temperature | Sensitive to moisture |
| Platinum-catalyzed route | Tolerates electron-deficient substrates | Requires high temperatures |
Purity and Quality Control
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and analogs:
Key Observations :
Physical Properties
Melting points (mp) and solubility trends inferred from analogs:
Key Observations :
Spectroscopic Data
Comparison of NMR and IR signatures from analogs:
1H-NMR :
- Target Compound (Inferred): Aminoethyl protons: δ ~2.6–3.3 (methylene and NH2, cf. ). Aromatic protons: δ ~6.9–7.5 (cf. coumarin in ).
- 4-Aminomethyl-7-methoxy-chromen-2-one hydrochloride (): OCH3: δ 3.87; CH2-N: δ 4.35.
- Thiazolin-4-one () :
IR :
Key Observations :
- Substituents like methoxy or aminoethyl significantly alter chemical shifts and absorption bands.
Biological Activity
Overview
6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one; hydrochloride, commonly known as FFN 511 , is a synthetic compound recognized for its role as a fluorescent false neurotransmitter . Its primary biological activity involves targeting the neuronal vesicular monoamine transporter 2 (VMAT2) , which plays a crucial role in the transport of monoamines such as dopamine and serotonin within the nervous system.
Chemical Structure and Properties
FFN 511 features a complex tetracyclic structure that enhances its solubility and biological activity compared to simpler analogs. The compound's IUPAC name indicates the presence of multiple functional groups, including an amino group and trifluoroacetic acid moiety, which contribute to its reactivity and solubility in biological systems.
The primary action of FFN 511 is as a competitive inhibitor of serotonin binding to VMAT2, with an IC50 value of approximately 1 µM . This inhibition affects the normal functioning of VMAT2, which is responsible for transporting monoamines from the cytosol into synaptic vesicles. By inhibiting serotonin uptake, FFN 511 indirectly influences dopamine release, providing insights into neurotransmitter dynamics in various neurological contexts.
Biochemical Pathways Affected
FFN 511's interaction with VMAT2 can be summarized as follows:
- Target : VMAT2
- Mode of Action : Inhibition of serotonin binding
- Resulting Effect : Altered regulation of dopamine release
Applications in Research
FFN 511 is utilized extensively in neuropharmacology for the following purposes:
- Optical Imaging : FFN 511 allows researchers to visualize presynaptic terminal activity through fluorescence techniques.
- Neurotransmitter Dynamics Studies : By monitoring the release of neurotransmitters like serotonin and dopamine, FFN 511 aids in understanding various neurological disorders.
Synthesis
The synthesis of FFN 511 involves several key steps:
- Formation of the Core Structure : The tetracyclic core is constructed through cyclization reactions.
- Functionalization : The aminoethyl group is introduced via nucleophilic substitution reactions.
The reaction conditions are carefully controlled to ensure high yield and purity.
Comparative Analysis
| Property/Characteristic | FFN 511 | Similar Compounds |
|---|---|---|
| IC50 (Serotonin binding) | ~1 µM | Varies by compound |
| Fluorescent Activity | Yes | Yes (in some analogs) |
| Target | VMAT2 | VMAT1, DAT (Dopamine Transporter) |
| Applications | Imaging, Neuropharmacology | Imaging, Research |
Case Studies and Findings
Recent studies have highlighted the utility of FFN 511 in various experimental setups:
- Visualizing Neuronal Activity : In studies involving live imaging of neuronal cultures, FFN 511 has been shown to effectively label presynaptic terminals, allowing for real-time observation of neurotransmitter release.
- Impact on Dopamine Regulation : Research indicates that the inhibition of serotonin uptake by FFN 511 can lead to increased dopamine availability in synaptic clefts, suggesting potential therapeutic implications for conditions like depression and schizophrenia.
- Comparative Studies with Other Compounds : Comparative analyses with other fluorescent neurotransmitters have demonstrated that FFN 511 provides superior specificity for VMAT2 over similar compounds, making it a preferred choice in experimental designs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
